4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
Description
4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple ether linkages and a methoxybenzaldehyde moiety, which contribute to its distinct chemical behavior.
Properties
IUPAC Name |
4-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-15-4-5-16(2)19(12-15)25-11-9-23-8-10-24-18-7-6-17(14-21)13-20(18)22-3/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNHRVHDIPFFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCOCCOC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves multi-step organic reactions. The synthetic route often starts with the preparation of 2,5-dimethylphenol, which is then subjected to etherification reactions to introduce the ethoxy groups. The final step involves the formylation of the methoxybenzene ring to obtain the desired aldehyde. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and ethoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Similar compounds to 4-[2-[2-(2,5-Dimethylphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde include other phenoxyethoxy derivatives and methoxybenzaldehyde derivatives. What sets this compound apart is the combination of multiple ether linkages and the methoxybenzaldehyde moiety, which confer unique chemical properties and potential applications. Some similar compounds include:
- 4-[2-(2,5-Dimethylphenoxy)ethoxy]benzaldehyde
- 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzoic acid
- 4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzyl alcohol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
